molecular formula C13H12ClNO B3042711 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-29-6

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B3042711
CAS No.: 65619-29-6
M. Wt: 233.69 g/mol
InChI Key: PNHZFEULIUHIQX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by the addition of cyanide to form the nitrile group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the development of new drugs.

    Material Science: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile can be compared with similar compounds such as:

    1-(3-Chlorophenyl)piperazine: This compound also contains a chlorophenyl group but differs in its core structure, leading to different chemical and pharmacological properties.

    3-Chloromethcathinone: Another compound with a chlorophenyl group, but with distinct structural and functional characteristics.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZFEULIUHIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229011
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-29-6
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65619-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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